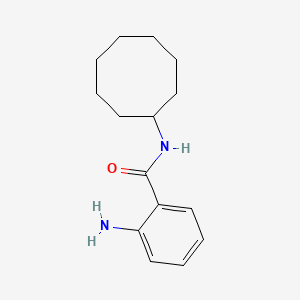

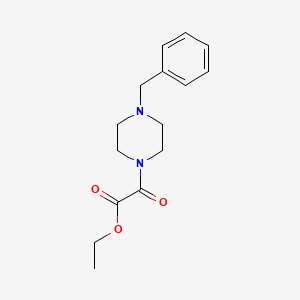

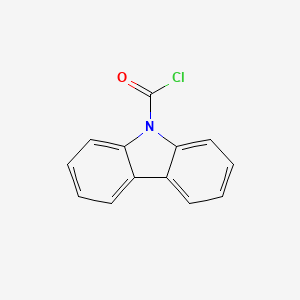

![molecular formula C12H11BrN2O2 B1274776 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 514800-96-5](/img/structure/B1274776.png)

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Vue d'ensemble

Description

The compound "3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde" is a chemical entity that appears to be related to a class of compounds that involve a pyrazole ring substituted with various functional groups. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The pyrazole moiety is a five-membered heterocyclic compound containing two nitrogen atoms, which can participate in hydrogen bonding and other interactions, making it a valuable scaffold in drug design. The presence of a bromo substituent and a methoxybenzaldehyde group suggests that this compound could be useful in further synthetic transformations or as a pharmacophore in drug discovery.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the reaction of substituted pyrazoles with aldehydes or ketones. For example, the synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide was achieved by reacting 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde . Similarly, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound, 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, was determined and showed that the hydroxyl group is disordered over two positions . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution, which are useful for creating a diverse array of compounds. For example, the synthesis of fluorinated benzothiazepines and pyrazolines involved the treatment of 4-bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones, followed by reactions with 2-aminothiophenol or hydrazine hydrate . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrazole ring. The optical properties, including UV-vis absorption and fluorescence, are also affected by the nature of the substituents, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives . These properties are essential for the application of these compounds in various fields, including the development of optical materials and biological probes.

Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds : The compound is used in the synthesis of complex organic molecules. For instance, Ryzhkova, Ryzhkov, and Elinson (2020) explored its use in the electrochemically induced multicomponent transformation for producing compounds with potential biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Methodologies in Organic Synthesis : It serves as a key intermediate in various synthesis methodologies. Becerra, Rojas, and Castillo (2021) reported its involvement in a one-pot reductive amination process, highlighting its operational ease and efficiency in synthesizing valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

Preparation of Herbicide Intermediates : The compound is utilized in the preparation of key intermediates for herbicides. Zhou Yu (2002) described its use in synthesizing a critical intermediate of herbicides, demonstrating its applicability in agricultural chemistry (Zhou Yu, 2002).

Development of Antibacterial Agents : Research by Feng, Guo, Sun, and Zhao (2018) indicated its potential in creating antibacterial agents. Their study synthesized and characterized pyrazole Schiff bases, revealing their capability to inhibit the growth of certain bacteria, which suggests its potential in developing new antibacterial drugs (Feng, Guo, Sun, & Zhao, 2018).

Cytotoxicity Studies : Azzawi and Hussein (2022) explored the compound's role in synthesizing chemicals with cytotoxic properties against cancer cells, highlighting its potential in cancer research and drug development (Azzawi & Hussein, 2022).

Safety And Hazards

As with any chemical compound, handling “3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar structures can cause irritation to the skin, eyes, and respiratory tract .

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRSQWIEFFNTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183500 | |

| Record name | Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

CAS RN |

514800-96-5 | |

| Record name | Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

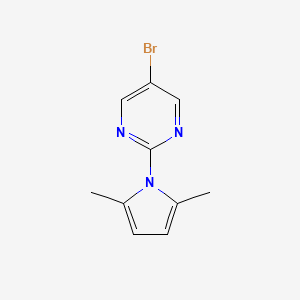

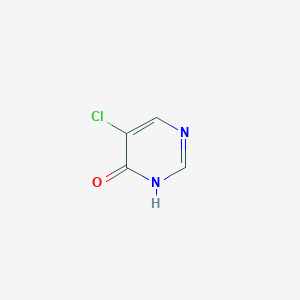

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

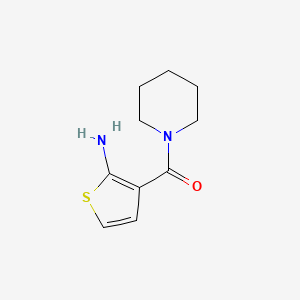

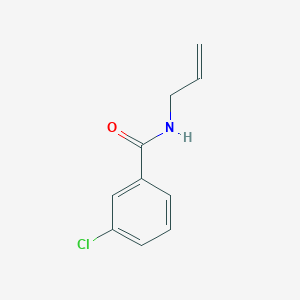

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

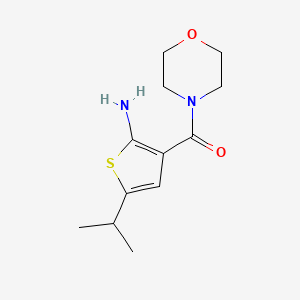

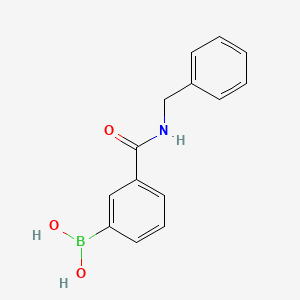

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)